molecular formula C10H12N2O2 B12964733 6-(1-Aminobut-3-en-1-yl)nicotinic acid

6-(1-Aminobut-3-en-1-yl)nicotinic acid

Cat. No.: B12964733
M. Wt: 192.21 g/mol
InChI Key: QDYKYULOVPOQKO-UHFFFAOYSA-N
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Description

6-(1-Aminobut-3-en-1-yl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and an aminobut-3-en-1-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Aminobut-3-en-1-yl)nicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with nicotinic acid.

    Substitution Reaction: The 6-position of the pyridine ring is substituted with an aminobut-3-en-1-yl group. This can be achieved through a nucleophilic substitution reaction.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(1-Aminobut-3-en-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminobut-3-en-1-yl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Produces alcohol derivatives.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(1-Aminobut-3-en-1-yl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Aminobut-3-en-1-yl)nicotinic acid involves its interaction with specific enzymes. For example, it inhibits carbonic anhydrase III by binding to the zinc ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to various physiological effects, including the regulation of lipid metabolism and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid (Niacin): A form of vitamin B3, used to treat hyperlipidemia.

    Isonicotinic Acid: Another derivative of nicotinic acid, used in the synthesis of isoniazid, an anti-tuberculosis drug.

    Picolinic Acid: A derivative of nicotinic acid, involved in the metabolism of tryptophan.

Uniqueness

6-(1-Aminobut-3-en-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase III sets it apart from other nicotinic acid derivatives, making it a valuable compound for research in medicinal chemistry and enzyme inhibition.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-(1-aminobut-3-enyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-2-3-8(11)9-5-4-7(6-12-9)10(13)14/h2,4-6,8H,1,3,11H2,(H,13,14)

InChI Key

QDYKYULOVPOQKO-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=NC=C(C=C1)C(=O)O)N

Origin of Product

United States

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